molecular formula C21H16F5N7O3 B609733 Olinciguat CAS No. 1628732-62-6

Olinciguat

Cat. No. B609733
CAS RN: 1628732-62-6
M. Wt: 509.4
InChI Key: YWQFJNWMWZMXRW-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olinciguat is an oral soluble guanylate cyclase (sGC) stimulator . It exhibits diverse pharmacology across preclinical models of cardiovascular, metabolic, renal, and inflammatory diseases . It was in development for sickle cell anemia but its development was discontinued in 2020 .


Synthesis Analysis

The synthesis of Olinciguat involves concentration-dependent stimulation of sGC in purified rat and human enzyme assays and a whole cell assay . The pharmacokinetics of Olinciguat were studied in female and male Sprague Dawley rats .


Molecular Structure Analysis

The molecular formula of Olinciguat is C21H16F5N7O3 . Its exact mass is 509.12 and its molecular weight is 509.400 .


Chemical Reactions Analysis

Olinciguat has been shown to relax human vascular smooth muscle and inhibit vascular smooth muscle proliferation in vitro . These antiproliferative effects were potentiated by the phosphodiesterase 5 inhibitor tadalafil .


Physical And Chemical Properties Analysis

Olinciguat has a molecular formula of C21H16F5N7O3 and a molecular weight of 509.39 . It is a solid substance and is soluble in DMSO .

Scientific Research Applications

  • Cardiovascular, Metabolic, Renal, and Inflammatory Disease Applications : Olinciguat exhibits a diverse range of pharmacological effects across several disease models. It is particularly noted for its ability to relax human vascular smooth muscle and inhibit vascular smooth muscle proliferation, suggesting potential benefits in cardiovascular diseases. Moreover, in preclinical models, it demonstrated cardioprotective effects in heart failure, renoprotective effects in diabetic nephropathy, and potential benefits in managing metabolic syndrome. Additionally, it reduced inflammation in a mouse model, indicating its possible use in inflammatory diseases. The drug was found to be orally bioavailable with predominant liver clearance in rats, and it showed a balanced distribution between vascular and extravascular compartments (Zimmer et al., 2020).

Mechanism of Action

Olinciguat works by stimulating soluble guanylate cyclase (sGC) . This enzyme plays a key role in the production of nitric oxide, a free radical that promotes blood flow and is depleted when red blood cell rupture in people with sickle cell disease . Olinciguat primarily targets blood vessels, and organs such as lungs and kidney .

Safety and Hazards

Olinciguat is for research use only, not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The main goal of the Phase 2 STRONG-SCD trial was to evaluate the safety and tolerability of Olinciguat .

properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQFJNWMWZMXRW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olinciguat

CAS RN

1628732-62-6
Record name Olinciguat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olinciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLINCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.